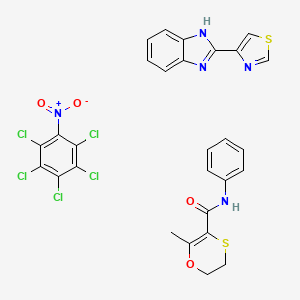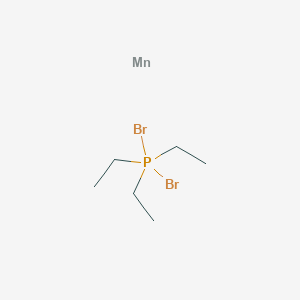
Dibromo(triethyl)-lambda5-phosphane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(triethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(triethyl)-lambda5-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(triethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(triethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and triethylphosphane in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(triethyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions may produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Dibromo(triethyl)-lambda5-phosphane;manganese has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of dibromo(triethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets and pathways. The manganese center can participate in redox reactions, while the phosphane ligand can coordinate to various substrates, facilitating catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibromo(triethyl)-lambda5-phosphane;manganese include:
- Dibromo(triethyl)-lambda5-phosphane;iron
- Dibromo(triethyl)-lambda5-phosphane;cobalt
- Dibromo(triethyl)-lambda5-phosphane;nickel
Uniqueness
This compound is unique due to the specific properties imparted by the manganese center. These properties include distinct redox behavior and catalytic activity, which differentiate it from similar compounds containing other transition metals.
Propiedades
Número CAS |
82758-64-3 |
|---|---|
Fórmula molecular |
C6H15Br2MnP |
Peso molecular |
332.90 g/mol |
Nombre IUPAC |
dibromo(triethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C6H15Br2P.Mn/c1-4-9(7,8,5-2)6-3;/h4-6H2,1-3H3; |
Clave InChI |
JFBYQLYCMQBBJO-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)(CC)(Br)Br.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


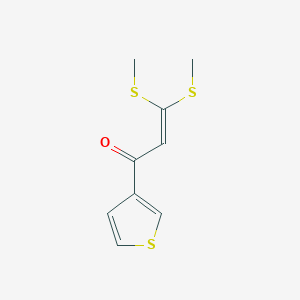

![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
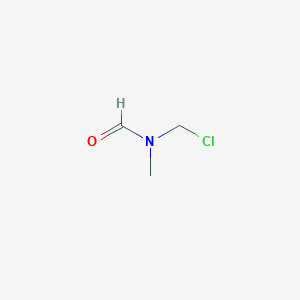

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
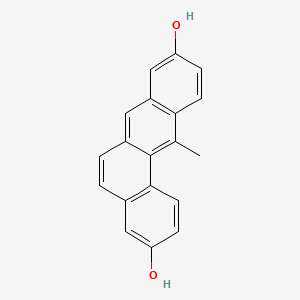

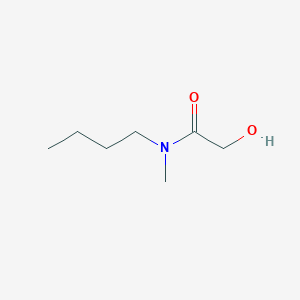
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)
